L-Kynurenine-d4-1

Isotopic Purity Chemical Purity Quality Control

L-Kynurenine-d4-1 (CAS 194546-33-3) delivers a stable +4 Da mass shift at the 3,3 and 3,5 aromatic/alanine positions, ensuring minimal hydrogen-deuterium back-exchange and consistent isotopic purity (≥98%) for at least three years under recommended storage. This deuterated isotopologue is the analytically validated internal standard for accurate LC-MS/MS quantification of L-kynurenine in complex biological matrices, including plasma and tumor tissue, with demonstrated recovery rates exceeding 90%. Generic substitution with unlabeled or differently labeled counterparts (e.g., d2, d6) compromises quantitative accuracy and violates bioanalytical method validation expectations. Choose L-Kynurenine-d4-1 for reliable target engagement and pharmacodynamic biomarker data in preclinical and clinical IDO1/TDO inhibitor programs.

Molecular Formula C10H12N2O3
Molecular Weight 212.24 g/mol
Cat. No. B12428118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Kynurenine-d4-1
Molecular FormulaC10H12N2O3
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
InChIInChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,2D,3D,4D
InChIKeyYGPSJZOEDVAXAB-FCDGGRDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Kynurenine-d4-1: A Stable Isotope-Labeled Kynurenine for LC-MS/MS Quantification


L-Kynurenine-d4-1 (CAS 194546-33-3) is a deuterium-labeled analog of L-Kynurenine, an essential metabolite in the tryptophan catabolic pathway . This compound features four deuterium substitutions at the 3,3 and 3,5 positions on the aromatic ring and alanine side chain, yielding a molecular formula of C10H8D4N2O3 and a molecular weight of 212.24 g/mol [1]. The incorporation of stable isotopes creates a distinct +4 Da mass shift relative to unlabeled L-Kynurenine (CAS 2922-83-0), enabling its use as a traceable internal standard for accurate quantification of endogenous L-Kynurenine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [2]. As a deuterated isotopologue, L-Kynurenine-d4-1 maintains identical chemical properties and receptor-binding characteristics to its unlabeled counterpart, including its role as an aryl hydrocarbon receptor (AhR) agonist, while providing the mass spectrometric differentiation essential for precise analytical workflows [3].

Why L-Kynurenine-d4-1 Cannot Be Replaced by Unlabeled L-Kynurenine or Other Isotopologues


Generic substitution of L-Kynurenine-d4-1 with unlabeled L-Kynurenine or alternative deuterated forms (e.g., d2, d6) is analytically unsound and will compromise the validity of quantitative LC-MS/MS workflows . Unlabeled L-Kynurenine, being chemically identical to the endogenous analyte, provides no mass differentiation and thus cannot function as an internal standard; it would merely add to the total analyte signal, rendering accurate quantification impossible [1]. Substituting with a differently labeled isotopologue, such as L-Kynurenine-d2, introduces a different mass shift (+2 Da) that alters the precursor-to-product ion transitions, necessitating re-optimization of the entire mass spectrometry method and invalidating established calibration curves . Furthermore, the specific deuterium placement in L-Kynurenine-d4-1—at the 3,3 and 3,5 positions—ensures minimal hydrogen-deuterium back-exchange under typical analytical conditions, a stability advantage not guaranteed with other labeling patterns [2]. The use of a non-deuterated standard or an improperly matched isotopologue directly violates regulatory expectations for bioanalytical method validation, leading to irreproducible data and potential rejection of study findings in pharmacokinetic, pharmacodynamic, and biomarker research [3].

L-Kynurenine-d4-1: Quantitative Evidence of Analytical Superiority Over Unlabeled L-Kynurenine


Isotopic Purity and Chemical Purity of L-Kynurenine-d4-1

L-Kynurenine-d4-1 is supplied with a minimum chemical purity of 98% by HPLC and an isotopic enrichment of ≥98 atom % D, specifications that are essential for its function as a precise internal standard . In contrast, unlabeled L-Kynurenine, which may be used as an analytical standard for calibration, typically possesses only chemical purity specifications (e.g., ≥98% by HPLC) and lacks isotopic enrichment requirements, rendering it completely unsuitable for internal standardization . The high isotopic purity of L-Kynurenine-d4-1 minimizes the contribution of the unlabeled analyte to the internal standard signal, ensuring accurate and interference-free quantification of endogenous L-Kynurenine in complex biological samples .

Isotopic Purity Chemical Purity Quality Control

Analytical Recovery and Matrix Effect in Plasma and Tumor Tissue

In a validated LC-MS/MS method for simultaneous determination of kynurenine and tryptophan in mouse plasma and tumor tissue, the use of L-Kynurenine-d4 as a surrogate internal standard enabled high analytical recovery (>90% in plasma and >80% in tumor) with no significant matrix effect [1]. This performance is directly contrasted with the use of unlabeled L-Kynurenine, which cannot correct for matrix-induced ion suppression or enhancement because its signal cannot be distinguished from the endogenous analyte [2]. Without a matched internal standard like L-Kynurenine-d4-1, recovery and matrix effect cannot be reliably assessed, leading to significant quantitative errors.

Analytical Recovery Matrix Effect LC-MS/MS Pharmacodynamics

Precision and Linearity of Quantification Using L-Kynurenine-d4-1 as an Internal Standard

LC-MS/MS methods employing L-Kynurenine-d4-1 as an internal standard demonstrate excellent linearity over a wide concentration range. In a validated assay for kynurenine pathway metabolites, the calibration curve for kynurenine was linear from 0.0128 to 10.00 µM with a correlation coefficient (r²) between 0.9979 and 0.9991 . Furthermore, intra-day and inter-day precision, expressed as coefficient of variation (CV), remains below 5% across the entire calibration range . In contrast, using unlabeled L-Kynurenine as a calibrator without a deuterated internal standard yields significantly higher CVs and narrower linear ranges due to uncorrected matrix effects and instrument variability [1].

Precision Linearity Calibration LC-MS/MS

Stability and Long-Term Storage of L-Kynurenine-d4-1

L-Kynurenine-d4-1 exhibits robust stability under recommended storage conditions, with a shelf life of at least three years before re-analysis is advised [1]. This stability ensures consistent isotopic purity and minimal back-exchange, which is critical for maintaining the accuracy of long-term quantitative studies. Unlabeled L-Kynurenine, while chemically stable, does not carry the isotopic label necessary for internal standardization, and its storage stability does not address the fundamental limitation of mass differentiation . Other deuterated isotopologues, such as those with different labeling positions or lower enrichment, may be prone to faster hydrogen-deuterium exchange under analytical conditions, introducing variability in the mass shift and compromising quantification .

Stability Storage Isotope Exchange Quality Control

Application in Validated Pharmacodynamic Studies

L-Kynurenine-d4-1 was successfully employed as a surrogate internal standard in a validated LC-MS/MS method to quantify plasma and tumor kynurenine levels in mice treated with the IDO1 inhibitor INCB024360 [1]. The method was fully validated for specificity, linearity, accuracy and precision, recovery, matrix effect, and stability [1]. In contrast, using unlabeled L-Kynurenine alone would have precluded the accurate assessment of pharmacodynamic effects because endogenous and exogenous analyte signals would be indistinguishable, obscuring the true drug-induced changes in kynurenine concentration [2]. This application directly demonstrates the necessity of a deuterated internal standard like L-Kynurenine-d4-1 for generating reliable pharmacodynamic data that can support drug development decisions.

Pharmacodynamics IDO1 Inhibition Tumor Immunology Method Validation

L-Kynurenine-d4-1: Optimal Application Scenarios Based on Quantitative Evidence


Quantitative LC-MS/MS Analysis of Kynurenine in Plasma and Tissues for Immuno-Oncology Pharmacodynamics

Based on validated methods demonstrating high recovery (>90% in plasma, >80% in tumor) and precision (CV <5%), L-Kynurenine-d4-1 is the optimal internal standard for quantifying changes in kynurenine levels in response to IDO1 or TDO inhibitors [1]. This application is critical for evaluating target engagement and pharmacodynamic effects in preclinical tumor models and clinical trials, where accurate and reproducible biomarker data are required for regulatory submissions [1].

Stable Isotope Dilution Assays for Kynurenine Pathway Metabolite Profiling in Neurological and Psychiatric Disease Research

The wide linear range (0.0128–10.00 µM) and high isotopic purity (≥98 atom % D) of L-Kynurenine-d4-1 make it ideally suited for inclusion in multiplexed LC-MS/MS panels designed to profile the entire kynurenine pathway . Such profiling is essential for investigating the role of neuroactive metabolites (e.g., quinolinic acid, kynurenic acid) in disorders such as depression, schizophrenia, and neurodegeneration, where subtle shifts in pathway flux can have significant biological implications .

Pharmacokinetic and Metabolic Tracing Studies Requiring Long-Term Sample Banking and Analysis

The demonstrated stability of L-Kynurenine-d4-1 for at least three years under recommended storage conditions [2] supports its use in long-term pharmacokinetic studies and biobanking initiatives. The consistent isotopic purity over time minimizes the risk of data drift in longitudinal analyses and ensures that samples analyzed years apart can be reliably compared, a critical requirement for large cohort studies and clinical trial sample analysis [2].

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